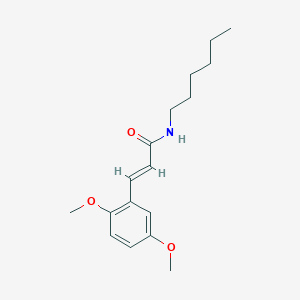
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide (DMPHA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been shown to act as a semiconductor in OFETs and OPVs. Its mechanism of action in drug delivery systems is based on its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, which can then be delivered to the target site.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have improved pharmacokinetic properties compared to traditional drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its hydrophobic nature makes it an ideal candidate for drug delivery systems. However, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has some limitations as well. Its low solubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide research. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based semiconducting polymers can be further optimized for improved OFET and OPV performance. In drug delivery systems, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based micelles can be further studied for their potential use in cancer therapy and other disease treatments.
Conclusion:
In conclusion, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can lead to the development of new technologies and treatments for various diseases.
Méthodes De Synthèse
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can be synthesized through the reaction between 2,5-dimethoxyphenylacetonitrile and hexylamine in the presence of a catalyst. The resulting product is then subjected to an acid hydrolysis process, which yields 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide as a white solid.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been studied extensively for its potential applications in various fields. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been used as a building block for the synthesis of semiconducting polymers. These polymers have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has also been studied for its potential use in drug delivery systems. Its hydrophobic nature makes it an ideal candidate for encapsulating hydrophobic drugs. 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have shown enhanced drug solubility, stability, and bioavailability.
Propriétés
Nom du produit |
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-8-14-13-15(20-2)9-10-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-8+ |
Clé InChI |
TXYXHWQEUHJHTB-DHZHZOJOSA-N |
SMILES isomérique |
CCCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254837.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)
![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)